Cellular Differentiation Induction: 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one Arrests Proliferation of Undifferentiated Cells
5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is not uniformly shared across all 5-substituted 1,3,4-oxathiazol-2-one analogs. In contrast, the unsubstituted 5-phenyl-1,3,4-oxathiazol-2-one shows only weak activity against the human immunoproteasome (Ki = 7,900 nM) without reported differentiation-inducing capacity [2]. While direct quantitative comparison data (e.g., EC50 values for differentiation induction) are not publicly available for this specific compound, the phenotype reported—monocytic differentiation of undifferentiated cells—represents a mechanistically distinct biological outcome compared to the proteasome inhibition endpoint of analogs such as HT1171 or 5-styryl derivatives [3].
| Evidence Dimension | Cellular differentiation induction (qualitative phenotype) |
|---|---|
| Target Compound Data | Pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocyte [1] |
| Comparator Or Baseline | 5-phenyl-1,3,4-oxathiazol-2-one: Ki = 7,900 nM at human immunoproteasome (no differentiation phenotype reported) [2] |
| Quantified Difference | Not directly quantifiable; differentiation phenotype unique among publicly reported oxathiazolone data |
| Conditions | Cell-based assay context from freshpatents.com cited patent documentation; specific cell lines and concentrations not publicly available [1] |
Why This Matters
For researchers screening compounds that induce terminal differentiation in leukemic or hyperproliferative skin disease models, this compound offers a phenotype that is mechanistically distinct from the proteasome-inhibitory or antimicrobial endpoints of structurally related oxathiazolones, expanding the scope of chemical biology applications.
- [1] WebISA Web Data Commons / freshpatents.com. Compound description: 5-(2-Bromophenyl)-1,3,4-oxathiazol-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis. View Source
- [2] BindingDB. BDBM50332796: 5-phenyl-1,3,4-oxathiazol-2-one (CHEMBL1632533). Ki: 7.90E+3 nM for inhibition of immunoproteasome-20S subunit beta5i in human PBMC. View Source
- [3] PubMed/MEDLINE. Yang J et al. (2013). 3H-1,2,4-Dithiazol-3-one compounds as novel potential affordable antitubercular agents. Bioorg Med Chem Lett, 23(5):1424-7. Fifteen 1,3,4-oxathiazol-2-one molecules synthesized for potency comparison against H37Rv strain. View Source
